(5Z)-5-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with methoxybenzylidene and trimethoxyphenyl groups
Preparation Methods
The synthesis of (5Z)-5-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazole core
Chemical Reactions Analysis
(5Z)-5-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methoxybenzylidene group to a methoxybenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and materials science.
Biology: Preliminary studies suggest that the compound may exhibit biological activity, including antimicrobial and anticancer properties. Further research is needed to fully understand its biological effects.
Medicine: Due to its potential biological activity, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism by which (5Z)-5-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(5Z)-5-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure and different reactivity.
Acetylacetone: Another common intermediate with keto-enol tautomerism, used in various organic syntheses.
The uniqueness of this compound lies in its complex structure and potential for diverse applications in multiple fields.
Properties
Molecular Formula |
C21H19N3O5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O5S/c1-26-14-7-5-12(6-8-14)9-17-20(25)24-21(30-17)22-19(23-24)13-10-15(27-2)18(29-4)16(11-13)28-3/h5-11H,1-4H3/b17-9- |
InChI Key |
VOOSPTOSAYMWNY-MFOYZWKCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2 |
Origin of Product |
United States |
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